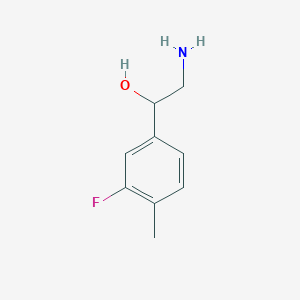

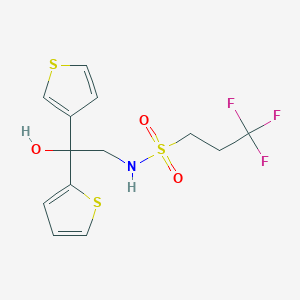

2-Amino-1-(3-fluoro-4-methyl-phenyl)-ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-1-(3-fluoro-4-methyl-phenyl)-ethanol, also known as FPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications.

Detaillierte Synthesemethode

Design of the Synthesis Pathway

The synthesis pathway for 2-Amino-1-(3-fluoro-4-methyl-phenyl)-ethanol involves the conversion of 3-fluoro-4-methylacetophenone to 2-Amino-1-(3-fluoro-4-methyl-phenyl)-ethanol through a series of chemical reactions.

Starting Materials

3-fluoro-4-methylacetophenone, Hydroxylamine hydrochloride, Sodium hydroxide, Hydrochloric acid, Sodium nitrite, Sodium sulfite, Sodium carbonate, Ethanol

Reaction

Step 1: Conversion of 3-fluoro-4-methylacetophenone to 3-fluoro-4-methylphenylacetone using hydroxylamine hydrochloride and sodium hydroxide, Step 2: Conversion of 3-fluoro-4-methylphenylacetone to 3-fluoro-4-methylphenylacetone oxime using hydroxylamine hydrochloride and sodium hydroxide, Step 3: Conversion of 3-fluoro-4-methylphenylacetone oxime to 3-fluoro-4-methylphenylacetone oxime hydrochloride using hydrochloric acid, Step 4: Conversion of 3-fluoro-4-methylphenylacetone oxime hydrochloride to 2-Amino-1-(3-fluoro-4-methyl-phenyl)-ethanol using sodium nitrite, sodium sulfite, and sodium carbonate in ethanol

Wirkmechanismus

The mechanism of action of 2-Amino-1-(3-fluoro-4-methyl-phenyl)-ethanol is not yet fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. 2-Amino-1-(3-fluoro-4-methyl-phenyl)-ethanol has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuroplasticity.

Biochemische Und Physiologische Effekte

2-Amino-1-(3-fluoro-4-methyl-phenyl)-ethanol has been found to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a crucial role in mood regulation. 2-Amino-1-(3-fluoro-4-methyl-phenyl)-ethanol has also been found to improve cognitive function and memory retention.

Vorteile Und Einschränkungen Für Laborexperimente

2-Amino-1-(3-fluoro-4-methyl-phenyl)-ethanol has several advantages for lab experiments. It is easy to synthesize, and its potential therapeutic effects make it a promising compound for further research. However, 2-Amino-1-(3-fluoro-4-methyl-phenyl)-ethanol has some limitations, including its low solubility in water, which makes it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for research on 2-Amino-1-(3-fluoro-4-methyl-phenyl)-ethanol. One potential area of research is the development of 2-Amino-1-(3-fluoro-4-methyl-phenyl)-ethanol-based compounds with improved solubility and bioavailability. Another area of research is the investigation of 2-Amino-1-(3-fluoro-4-methyl-phenyl)-ethanol's potential therapeutic effects in the treatment of various neurological and psychiatric disorders. Additionally, the role of 2-Amino-1-(3-fluoro-4-methyl-phenyl)-ethanol in neuroplasticity and its effects on cognitive function and memory retention warrant further investigation.

Conclusion:

In conclusion, 2-Amino-1-(3-fluoro-4-methyl-phenyl)-ethanol is a chemical compound with significant potential for scientific research applications. Its easy synthesis method, potential therapeutic effects, and biochemical and physiological effects make it a promising compound for further investigation. Future research on 2-Amino-1-(3-fluoro-4-methyl-phenyl)-ethanol should focus on developing 2-Amino-1-(3-fluoro-4-methyl-phenyl)-ethanol-based compounds with improved solubility and investigating its potential therapeutic effects in the treatment of various neurological and psychiatric disorders.

Wissenschaftliche Forschungsanwendungen

2-Amino-1-(3-fluoro-4-methyl-phenyl)-ethanol has been extensively studied in various research applications. It has been found to have potential therapeutic effects in the treatment of depression, anxiety, and cognitive disorders. 2-Amino-1-(3-fluoro-4-methyl-phenyl)-ethanol has also been studied for its potential use as a building block in the synthesis of various compounds, including pharmaceuticals.

Eigenschaften

IUPAC Name |

2-amino-1-(3-fluoro-4-methylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-6-2-3-7(4-8(6)10)9(12)5-11/h2-4,9,12H,5,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRXVAJLVRGFELS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(CN)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(3-fluoro-4-methyl-phenyl)-ethanol | |

CAS RN |

1410469-92-9 |

Source

|

| Record name | 2-amino-1-(3-fluoro-4-methylphenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2457024.png)

![N-(4-chloro-2-fluorophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2457028.png)

![8-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2457031.png)

![(2,5-Dichlorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2457035.png)

![2-((2-morpholino-2-oxoethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2457037.png)

![2-[(3-Methoxypropyl)amino]-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2457038.png)

![8-(3,5-Dimethylpyrazolyl)-7-[(2-fluorophenyl)methyl]-3-methyl-1-prop-2-enyl-1, 3,7-trihydropurine-2,6-dione](/img/structure/B2457041.png)

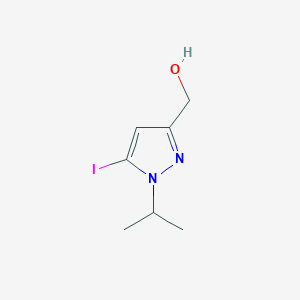

![1-(2,2-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2457045.png)